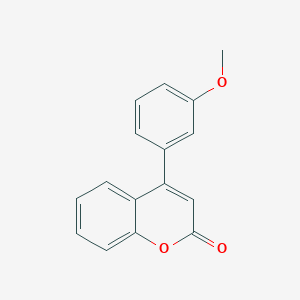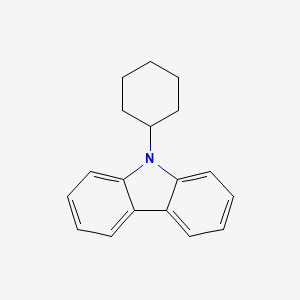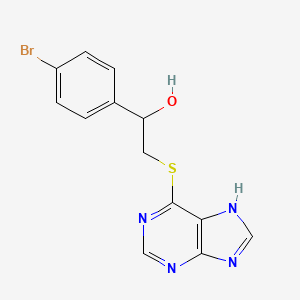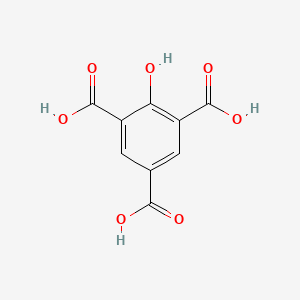acetic acid CAS No. 1144442-92-1](/img/structure/B14136877.png)
[4-(2,4-dichlorobenzyl)piperazin-1-yl](1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is structurally characterized by the presence of an indole ring, an acetic acid moiety, and a piperazine ring substituted with a 2,4-dichlorophenylmethyl group.
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetic Acid Moiety: The indole ring is then functionalized with an acetic acid group through Friedel-Crafts acylation.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the indole-acetic acid intermediate reacts with a piperazine derivative.
Substitution with 2,4-Dichlorophenylmethyl Group: Finally, the piperazine ring is substituted with a 2,4-dichlorophenylmethyl group through a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles replace the 2,4-dichlorophenylmethyl group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or imines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and drug discovery.
Biology: It is used in studies related to plant growth regulation, as indole-3-acetic acid is a known plant hormone (auxin) that influences cell elongation and division.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives, which exhibit antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in cell signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- can be compared with other indole derivatives to highlight its uniqueness:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the piperazine and dichlorophenylmethyl groups.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid, used for rooting in plant cuttings.
Serotonin: A neurotransmitter with an indole ring, involved in mood regulation and other physiological functions.
The presence of the piperazine ring and the 2,4-dichlorophenylmethyl group in 1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- imparts unique chemical and biological properties, distinguishing it from other indole derivatives.
Properties
CAS No. |
1144442-92-1 |
|---|---|
Molecular Formula |
C21H21Cl2N3O2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-15-6-5-14(18(23)11-15)13-25-7-9-26(10-8-25)20(21(27)28)17-12-24-19-4-2-1-3-16(17)19/h1-6,11-12,20,24H,7-10,13H2,(H,27,28) |
InChI Key |
NETHTCZQQIVXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(C3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


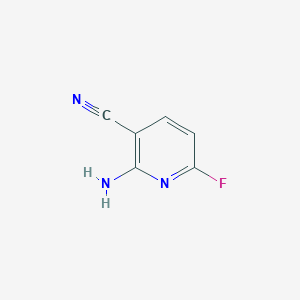

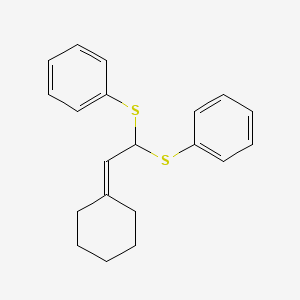
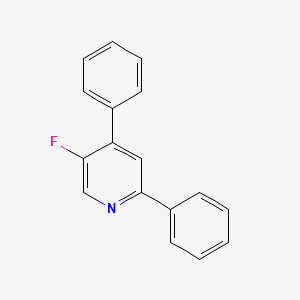
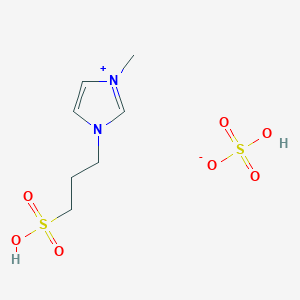
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
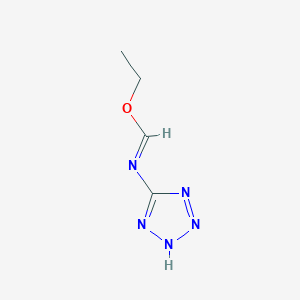
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
